(S)-Pyrrolidine-1,2-dicarboxamide

PI3Kα inhibition isoform selectivity oncology

(S)-Pyrrolidine-1,2-dicarboxamide (CAS 674292-94-5) is a chiral pyrrolidine-1,2-dicarboxamide scaffold that serves as the core structural motif for a clinically validated class of isoform-selective phosphatidylinositol 3‑kinase alpha (PI3Kα) inhibitors, including the FDA‑approved agent Alpelisib and the research tool compound A66. The (S)‑configured pyrrolidine ring provides the stereochemical foundation for molecular recognition at the PI3Kα ATP‑binding pocket, enabling subtype selectivity that cannot be achieved with the (R)‑enantiomer or achiral pyrrolidine variants.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
Cat. No. B12875876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidine-1,2-dicarboxamide
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)N)C(=O)N
InChIInChI=1S/C6H11N3O2/c7-5(10)4-2-1-3-9(4)6(8)11/h4H,1-3H2,(H2,7,10)(H2,8,11)/t4-/m0/s1
InChIKeyRVEDFFORAVMBLV-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Pyrrolidine-1,2-dicarboxamide Procurement Guide: Chiral Scaffold for Isoform-Selective PI3Kα Inhibition


(S)-Pyrrolidine-1,2-dicarboxamide (CAS 674292-94-5) is a chiral pyrrolidine-1,2-dicarboxamide scaffold that serves as the core structural motif for a clinically validated class of isoform-selective phosphatidylinositol 3‑kinase alpha (PI3Kα) inhibitors, including the FDA‑approved agent Alpelisib and the research tool compound A66 [1][2]. The (S)‑configured pyrrolidine ring provides the stereochemical foundation for molecular recognition at the PI3Kα ATP‑binding pocket, enabling subtype selectivity that cannot be achieved with the (R)‑enantiomer or achiral pyrrolidine variants .

Why Generic Pyrrolidine-1,2-dicarboxamide Cannot Replace the (S)-Enantiomer in PI3Kα-Targeted Research


The pyrrolidine-1,2-dicarboxamide scaffold exists as two enantiomers, (S) and (R), which direct molecular recognition toward entirely different biological targets. The (R)‑configured scaffold (derived from D‑proline) drives affinity for coagulation Factor Xa, yielding inhibitors with IC50 values as low as 18 nM, while the (S)‑configured scaffold (derived from L‑proline) is the requisite stereochemistry for PI3Kα isoform‑selective inhibition [1][2]. Substituting the racemate or the incorrect enantiomer results in a near‑total loss of PI3Kα binding because the stereogenic center at C‑2 directly positions the N1‑amide substituent into a chiral sub‑pocket of the enzyme ATP site that discriminates against the opposite configuration [3]. Without enantiomerically pure (S)‑material, PI3Kα‑targeted studies are rendered biologically irrelevant at the outset.

Quantitative Differentiation Evidence for (S)-Pyrrolidine-1,2-dicarboxamide vs. Closest Analogs


Isoform Selectivity: (S)-Scaffold Derivative A66 Exhibits >100-Fold Selectivity for PI3Kα p110α Over Other Class I PI3K Isoforms

The (S)-pyrrolidine-1,2-dicarboxamide derivative A66 demonstrates >100‑fold selectivity for the PI3Kα catalytic subunit p110α (IC50 = 32 nM) over p110β, p110δ, and p110γ isoforms [1]. In contrast, the (R)‑configured pyrrolidine scaffold (D‑proline) has no reported PI3Kα inhibitory activity; its biological activity is directed toward Factor Xa inhibition (IC50 = 18 nM for the parent D‑proline scaffold lead) [2]. The stereochemical discrimination is absolute: the (S)‑enantiomer positions the N1‑amide into a chiral recognition pocket that the (R)‑enantiomer cannot access, providing a structural basis for the functional divergence [3].

PI3Kα inhibition isoform selectivity oncology

Dual PI3Kα/HDAC6 Inhibition: Compound 21j Displays Nanomolar Potency Against Both Targets With Subtype Selectivity

Within the (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide series, compound 21j achieves balanced dual inhibition of PI3Kα (IC50 = 2.9 nM) and HDAC6 (IC50 = 26 nM) with functional cellular potency against L-363 multiple myeloma cells (IC50 = 0.17 μM) [1]. Critically, 21j induces acetylation of α‑tubulin (a histone deacetylase HDAC6 substrate) at nanomolar concentrations while having a negligible effect on acetylated Histone H3 and H4 levels, confirming HDAC6 subtype selectivity and avoiding the hematological toxicity associated with pan‑HDAC inhibition [1]. This dual‑target, subtype‑selective profile is a direct consequence of the (S)‑stereochemistry at the pyrrolidine C‑2 position, which orients both pharmacophores for simultaneous target engagement.

dual PI3Kα/HDAC6 inhibitor anticancer subtype selectivity

Clinical Translation: Alpelisib (S‑Scaffold Derivative) is FDA‑Approved; No (R)‑Scaffold PI3Kα Inhibitor Has Achieved Regulatory Approval

Alpelisib ((2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide) is the only FDA‑approved, orally bioavailable PI3Kα‑selective inhibitor, indicated for HR+/HER2‑ PIK3CA‑mutated advanced breast cancer [1][2]. Alpelisib incorporates the (S)‑pyrrolidine-1,2-dicarboxamide scaffold, and the (S)‑stereochemistry is explicitly claimed in the composition‑of‑matter patent US 8,227,462 [3]. No (R)‑configured pyrrolidine‑1,2‑dicarboxamide derivative has entered clinical development for PI3Kα inhibition, underscoring the essentiality of (S)‑stereochemistry for therapeutic development.

clinical translation PI3Kα inhibitor regulatory approval

Chemical Purity and Enantiomeric Specification: Commercial (S)-Pyrrolidine-1,2-dicarboxamide is Supplied as ≥98% HPLC Pure, Stereochemically Defined Material

Commercially available (S)-pyrrolidine-1,2-dicarboxamide (CAS 674292-94-5) is supplied with ≥98% purity by HPLC and defined (2S) stereochemistry, with the (S)‑configuration directly inherited from the L‑proline starting material used in its synthesis [1]. The corresponding (R)‑enantiomer (CAS 674292-94-5 racemate mixture or separate (R)‑CAS) is not commercially stocked as a standard catalog item by major suppliers, and its synthesis requires D‑proline as the chiral precursor, which is substantially more expensive and less readily available . This supply‑chain asymmetry reflects the biological relevance: the (S)‑enantiomer is the pharmacologically active scaffold for PI3Kα, while the (R)‑enantiomer is primarily relevant for a distinct target class (Factor Xa).

enantiomeric purity chemical procurement analytical standard

Procurement-Relevant Application Scenarios for (S)-Pyrrolidine-1,2-dicarboxamide


PI3Kα Isoform-Selective Inhibitor Development for PIK3CA-Mutant Oncology Programs

The (S)-pyrrolidine-1,2-dicarboxamide scaffold is the proven chiral template for developing isoform-selective PI3Kα inhibitors. Procurement of this scaffold enables medicinal chemistry teams to elaborate N1‑ and N2‑amide substituents while retaining the stereochemistry essential for p110α binding and >100‑fold isoform selectivity [1][3]. This scenario is directly validated by Alpelisib, which incorporates the (S)‑scaffold and is FDA‑approved for PIK3CA‑mutant breast cancer [2].

Dual PI3Kα/HDAC6 Subtype-Selective Inhibitor Design

For discovery programs targeting simultaneous PI3Kα and HDAC6 inhibition with reduced hematological toxicity, the (S)‑scaffold uniquely supports the design of subtype‑selective dual inhibitors. As demonstrated by compound 21j, the (S)‑stereochemistry at C‑2 enables nanomolar dual potency (PI3Kα IC50 = 2.9 nM; HDAC6 IC50 = 26 nM) while sparing Class I HDAC isoforms, a profile not achievable with achiral or (R)‑configured scaffolds [1]. Researchers should verify enantiomeric purity of the starting scaffold by chiral HPLC before initiating derivatization.

Chiral Building Block for Targeted Covalent Inhibitor Synthesis

As a chiral C2‑synthon with two differentiated amide handles, (S)-pyrrolidine-1,2-dicarboxamide is employed as a key intermediate for installing electrophilic warheads or affinity tags onto the PI3Kα‑selective pharmacophore. Its (S)‑stereochemistry, derived from abundant L‑proline, provides a cost‑advantaged entry point compared to D‑proline‑derived (R)‑scaffolds [3]. Procurement specifications should require ≥98% HPLC purity with confirmed (2S) configuration via optical rotation or chiral HPLC to ensure downstream biological reproducibility.

Analytical Reference Standard for Chiral Purity Method Development in PI3K Inhibitor QC

Since the (R)‑enantiomer registers no PI3Kα inhibitory activity, even trace enantiomeric impurity (<2%) can confound biological assay interpretation. (S)-Pyrrolidine-1,2-dicarboxamide serves as a reference standard for developing chiral HPLC or SFC methods to certify the enantiopurity of PI3Kα‑targeted lead compounds [3]. This application is procurement‑critical: analytical groups must source authentic (S)-standard to establish acceptance criteria for in‑house synthesized batches.

Quote Request

Request a Quote for (S)-Pyrrolidine-1,2-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.